2-Ethylbutanal oxime

Descripción general

Descripción

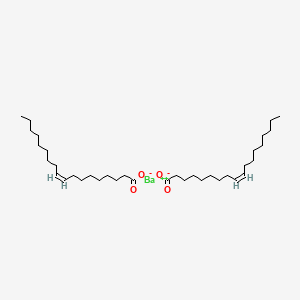

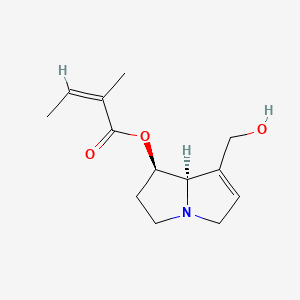

2-Ethylbutanal oxime is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as 2-ethylbutanal oxime and PERAMIVIR INTERMEDIATE . The IUPAC name for this compound is (NE)- N - (2-ethylbutylidene)hydroxylamine .

Synthesis Analysis

The synthesis of oxime esters, which includes 2-Ethylbutanal oxime, can be achieved through a simple reaction of easily available oximes with an acyl halide or anhydride . Oxime esters act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis

The molecular weight of 2-Ethylbutanal oxime is 115.17 g/mol . The InChI representation of the compound is InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5+ . The compound has a Canonical SMILES representation as CCC(CC)C=NO and an Isomeric SMILES representation as CCC(CC)/C=N/O .Chemical Reactions Analysis

Oximes, including 2-Ethylbutanal oxime, have high reaction activities in the N–O bond cleavage involved in organic transformation . This is due to their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds . The oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis

The compound has a molecular weight of 115.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound is 115.099714038 g/mol . The Topological Polar Surface Area of the compound is 32.6 Ų .Aplicaciones Científicas De Investigación

Dynamic Covalent Chemistry

Methods

The compound is incorporated into polymeric materials with oxime groups, and the dynamic exchange of oximes is catalyzed by acids.

Results

These materials demonstrate the ability to be reprocessed while maintaining structural integrity, offering potential for recyclable and sustainable materials .

Anticancer Therapeutics

Methods

The compound is tested against cancer cell lines to assess its efficacy in inhibiting cell proliferation.

Results

Preliminary results indicate a reduction in cancer cell viability, suggesting potential as a therapeutic agent .

Anti-Inflammatory Agents

Methods

The compound’s effect on inflammatory markers is measured in vitro and in vivo.

Results

Studies show a decrease in pro-inflammatory cytokines, supporting its use in anti-inflammatory treatments .

Kinase Inhibition

Methods

The compound is screened against a panel of kinases to determine its inhibitory activity.

Results

It exhibits inhibition of multiple kinases, indicating its versatility as a kinase inhibitor .

Antibacterial Applications

Methods

The antibacterial efficacy is tested against Gram-positive and Gram-negative pathogens.

Results

The compound shows improved efficacy compared to traditional antibiotics, highlighting its potential in combating resistant bacterial strains .

Oxime Metathesis in Dynamic Networks

Methods

The compound is combined with esters and urethanes to form CANs, and the dynamic exchange of oximes is facilitated by acid catalysis.

Results

The resulting materials exhibit improved dynamic properties, such as self-healing and reprocessability, without compromising structural integrity .

Synthesis of Medicinal Heteroaromatic Compounds

Methods

The compound is transformed into various nitrogen- and oxygen-containing compounds, including amines, aminoalcohols, nitriles, amino acids, and lactams.

Results

The versatility of “2-ethylbutanal oxime” as a synthon has led to the efficient synthesis of a wide range of biologically active heteroaromatic systems .

Pesticide Development

Methods

The compound’s efficacy as a pesticide is evaluated through bioassays against various agricultural pests.

Results

“2-ethylbutanal oxime” has shown promising results in controlling pest populations, indicating its potential as an active ingredient in pesticide formulations .

Direcciones Futuras

Oximes, including 2-Ethylbutanal oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They have diverse biological and pharmacological applications . Future research may focus on further exploring the potential applications of oximes in various fields of chemistry .

Propiedades

IUPAC Name |

(NZ)-N-(2-ethylbutylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRMVGKAQSXDPC-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)/C=N\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420939 | |

| Record name | NSC1109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NZ)-N-(2-ethylbutylidene)hydroxylamine | |

CAS RN |

5399-18-8 | |

| Record name | NSC1109 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

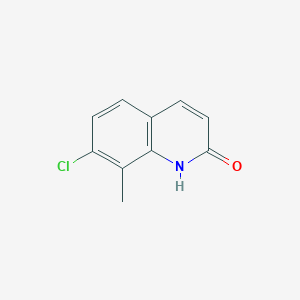

![6-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B1609177.png)

![3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate](/img/structure/B1609194.png)